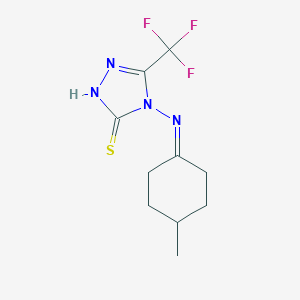
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide, also known as compound 1, is a novel small molecule that has gained interest in scientific research due to its potential therapeutic applications.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been studied for its anti-inflammatory properties, as well as its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. Additionally, it has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation. Additionally, it has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuronal damage.
実験室実験の利点と制限
One advantage of using 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1 in lab experiments is its specificity for certain enzymes and signaling pathways, allowing for targeted inhibition. Additionally, it has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation is that the mechanism of action is not fully understood, making it difficult to predict potential off-target effects.
将来の方向性
There are several potential future directions for research on 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1. One area of interest is its potential as a treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, it may have potential as a treatment for autoimmune diseases such as multiple sclerosis. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
Compound 1 can be synthesized through a multi-step process involving the reaction of 6-nitro-1,3-benzothiazol-2-amine with 2-bromoacetyl-1,3-dioxoisoindoline, followed by the reaction with 4-aminobutanamide. The final product is obtained through purification and isolation steps.
特性
製品名 |
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
|---|---|
分子式 |
C19H14N4O5S |
分子量 |
410.4 g/mol |
IUPAC名 |
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H14N4O5S/c24-16(21-19-20-14-8-7-11(23(27)28)10-15(14)29-19)6-3-9-22-17(25)12-4-1-2-5-13(12)18(22)26/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21,24) |
InChIキー |
LZWPWSLOVVEDKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)


![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)

![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)